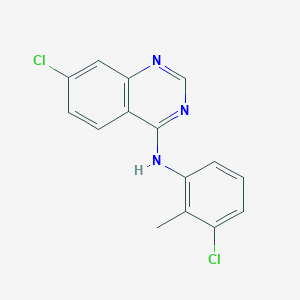

7-chloro-N-(3-chloro-2-methylphenyl)quinazolin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-chloro-N-(3-chloro-2-methylphenyl)quinazolin-4-amine is a useful research compound. Its molecular formula is C15H11Cl2N3 and its molecular weight is 304.17. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial, Analgesic, and Anti-inflammatory Activities

Quinazoline derivatives, including 7-chloro-N-(3-chloro-2-methylphenyl)quinazolin-4-amine, have been synthesized and evaluated for their antimicrobial, analgesic, and anti-inflammatory properties. Studies revealed that certain compounds in this class demonstrated good activity against microbes and showed promising results as analgesics and anti-inflammatory agents. The modifications in the structure, such as the addition of a methyl/methoxy group and substitutions with amine, urea, and thiourea, were found to be crucial for enhancing these activities (Dash et al., 2017).

Anticancer Potential

Research has shown that derivatives of quinazoline, including those similar to this compound, possess significant potential as anticancer agents. One study focused on synthesizing and characterizing such derivatives, particularly emphasizing their ability to target and inhibit epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a crucial role in tumor development and progression (Noolvi & Patel, 2013).

Diuretic Properties

A series of quinazolinone derivatives, including compounds structurally related to this compound, were synthesized to explore their diuretic properties. These studies aimed to understand the impact of heterocyclic combinations on the expected diuretic activity of these compounds (Maarouf et al., 2004).

Synthesis and Molecular Docking

Further research has been conducted on the synthesis and molecular docking of quinazoline derivatives. This includes exploring their interactions with biological targets such as human epithelial growth factor receptor (EGFR) through molecular docking studies. Such research is pivotal in the development of drugs targeting specific molecular pathways in diseases like cancer (Rahmannejadi et al., 2018).

Histamine H4 Receptor Inverse Agonism

A study on quinazoline-containing compounds revealed their potential as inverse agonists for the histamine H4 receptor. These compounds exhibited significant affinity and antagonistic properties, suggesting their potential use in treating conditions like inflammation and allergic reactions (Smits et al., 2008).

Anticonvulsant and CNS Depressant Activities

Quinazoline derivatives, such as this compound, have also been synthesized and evaluated for their anticonvulsant and central nervous system (CNS) depressant properties. This research is aimed at discovering new therapeutic agents for treating conditions like epilepsy and anxiety (Dash et al., 2016).

Future Directions

The future research directions for 7-chloro-N-(3-chloro-2-methylphenyl)quinazolin-4-amine and similar compounds likely involve further exploration of their synthesis, properties, and potential biological activities. Given the wide range of activities exhibited by quinazolinone derivatives, these compounds may have potential applications in medicinal chemistry .

Properties

IUPAC Name |

7-chloro-N-(3-chloro-2-methylphenyl)quinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2N3/c1-9-12(17)3-2-4-13(9)20-15-11-6-5-10(16)7-14(11)18-8-19-15/h2-8H,1H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLXFIAPGASPJIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC2=NC=NC3=C2C=CC(=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-((1-(2-chlorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopropylcyclohexanecarboxamide](/img/structure/B2546525.png)

![ethyl 2-(2-((4-cyclohexyl-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2546526.png)

![N4-(4-ethoxyphenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2546528.png)

![4-[(4-Fluorophenyl)-(6-hydroxy-2-methyl-5-thiazolo[3,2-b][1,2,4]triazolyl)methyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B2546530.png)

![5-[(4-iodophenyl)sulfonyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B2546537.png)

![2-Amino-4-(3-bromophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B2546539.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2546543.png)